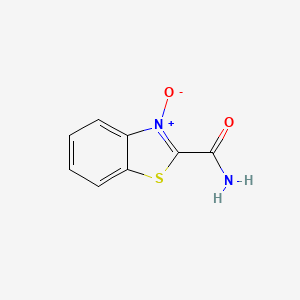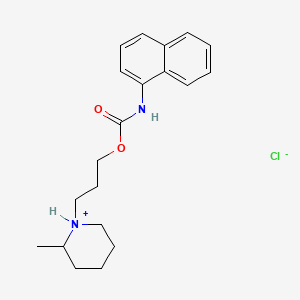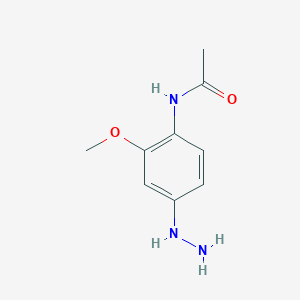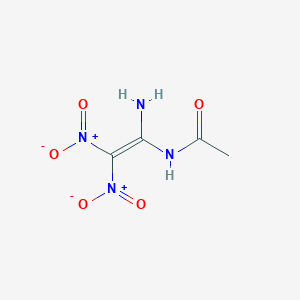
Acetamide,N-(1-amino-2,2-dinitrovinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(1-amino-2,2-dinitrovinyl)-: is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetamide group attached to a 1-amino-2,2-dinitrovinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(1-amino-2,2-dinitrovinyl)- typically involves the reaction of acetamide with 1-amino-2,2-dinitroethylene under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Acetamide, N-(1-amino-2,2-dinitrovinyl)- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also be reduced under specific conditions to yield reduced derivatives.
Substitution: Substitution reactions involving Acetamide, N-(1-amino-2,2-dinitrovinyl)- can result in the replacement of functional groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Acetamide, N-(1-amino-2,2-dinitrovinyl)- is used in the synthesis of other complex organic compounds. It serves as a building block for the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(1-amino-2,2-dinitrovinyl)- involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The pathways involved in its mechanism of action may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
1,1-Diamino-2,2-dinitroethylene (FOX-7): Similar in structure but with different functional groups.
1,5-Bis(1-amino-2,2-dinitrovinyl)carbonohydrazide: Another compound with a similar dinitrovinyl group.
Uniqueness: Acetamide, N-(1-amino-2,2-dinitrovinyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C4H6N4O5 |
|---|---|
Peso molecular |
190.11 g/mol |
Nombre IUPAC |
N-(1-amino-2,2-dinitroethenyl)acetamide |
InChI |
InChI=1S/C4H6N4O5/c1-2(9)6-3(5)4(7(10)11)8(12)13/h5H2,1H3,(H,6,9) |
Clave InChI |
YDYYCCXCEKJCHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(=C([N+](=O)[O-])[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)

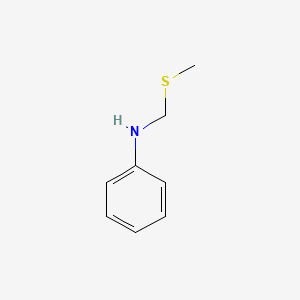
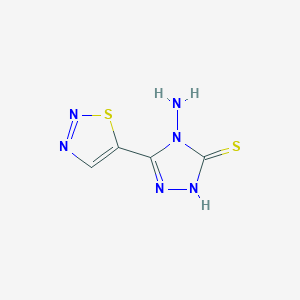
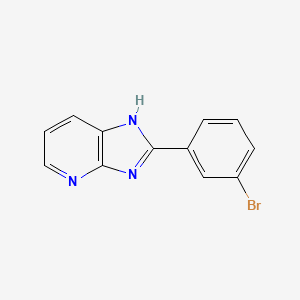
![Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-](/img/structure/B13783003.png)
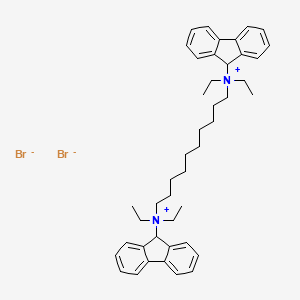
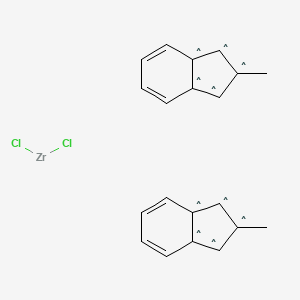
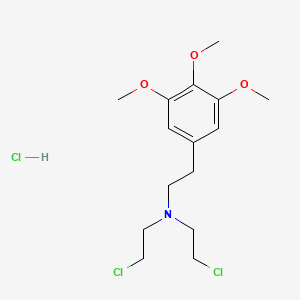
![bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate](/img/structure/B13783015.png)
